![molecular formula C27H31N5O3 B2642977 1-[(5-chloro-1-methyl-1H-indol-3-yl)methyl]-N-(3-methylbenzyl)piperidine-4-carboxamide CAS No. 1251698-18-6](/img/structure/B2642977.png)

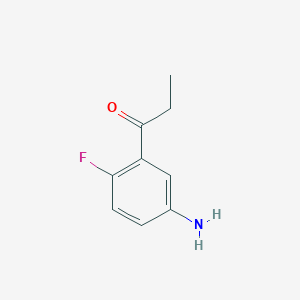

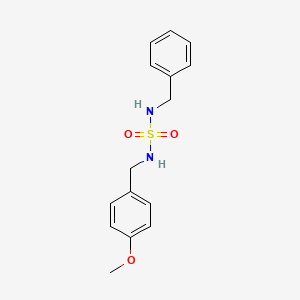

1-[(5-chloro-1-methyl-1H-indol-3-yl)methyl]-N-(3-methylbenzyl)piperidine-4-carboxamide

カタログ番号 B2642977

CAS番号:

1251698-18-6

分子量: 473.577

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[(5-chloro-1-methyl-1H-indol-3-yl)methyl]-N-(3-methylbenzyl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including an indole ring, a piperidine ring, and a carboxamide group . Indole derivatives are significant heterocyclic systems in natural products and drugs .

Synthesis Analysis

The synthesis of similar indole derivatives has been reported in the literature . Typically, these compounds are synthesized through multi-step reactions involving the formation of the indole ring, followed by various functional group transformations .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a piperidine ring, and a carboxamide group . The exact structure would depend on the specific positions of these groups within the molecule.Chemical Reactions Analysis

Indole derivatives, such as the one you’re asking about, can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and various types of cycloaddition reactions .科学的研究の応用

Allosteric Modulation of CB1 Receptor

- The chemical functionalities of indole-2-carboxamides, similar to the structure , are crucial for allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements include a critical chain length at the C3-position, an electron-withdrawing group at the C5-position, and specific lengths of the linker between the amide bond and the phenyl ring. This optimization leads to the identification of potent CB1 allosteric modulators, suggesting potential applications in developing therapeutics targeting the CB1 receptor for various neurological conditions (Khurana et al., 2014).

CCR5 Antagonism and Anti-HIV Activity

- The introduction of various polar groups into piperidine-4-carboxamide CCR5 antagonists, aiming to improve metabolic stability, led to the discovery of compounds with highly potent anti-HIV-1 activity. This highlights its potential application in the development of new therapies for HIV, particularly in inhibiting CCR5-using HIV-1 clinical isolates (Imamura et al., 2006).

GlyT1 Inhibition for CNS Disorders

- A structurally diverse back-up compound for GlyT1 (glycine transporter 1) inhibition was identified, showing potent inhibitory activity and a favorable pharmacokinetics profile. This suggests its utility in exploring treatments for central nervous system (CNS) disorders by modulating glycine levels in the brain (Yamamoto et al., 2016).

Inotropic Activity in Cardiovascular Research

- The synthesis and evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides for positive inotropic activity suggest potential applications in cardiovascular research, particularly in developing therapeutics for heart failure (Liu et al., 2009).

Antagonistic Activity Towards CB1 Receptor

- The molecular interaction study of a related antagonist with the CB1 cannabinoid receptor provides insights into the structural requirements for binding and antagonistic activity. This research could inform the development of new compounds targeting cannabinoid receptors for various therapeutic purposes (Shim et al., 2002).

将来の方向性

特性

IUPAC Name |

N-cyclohexyl-3-[2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O3/c1-18-12-13-19(2)20(16-18)17-31-27(35)32-23-11-7-6-10-22(23)25(34)30(26(32)29-31)15-14-24(33)28-21-8-4-3-5-9-21/h6-7,10-13,16,21H,3-5,8-9,14-15,17H2,1-2H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHQZYLJRQUFHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NC5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-chloro-1-methyl-1H-indol-3-yl)methyl]-N-(3-methylbenzyl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1-(5-Amino-2-fluorophenyl)propan-1-one

1807049-73-5

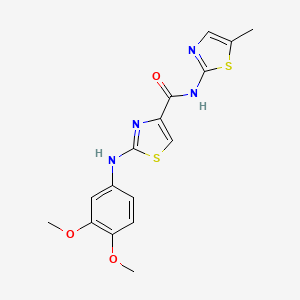

![2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2642897.png)

![5-Chloropyrazolo[1,5-a]pyridine](/img/structure/B2642900.png)

![4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B2642901.png)

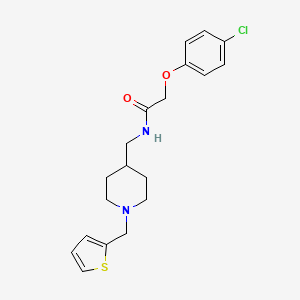

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2642910.png)

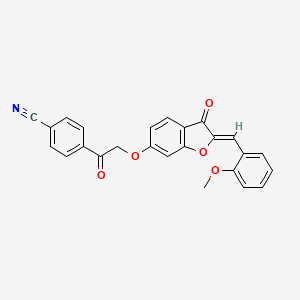

![4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2642912.png)

![4-benzoyl-N-[4-[4-[(4-benzoylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2642916.png)